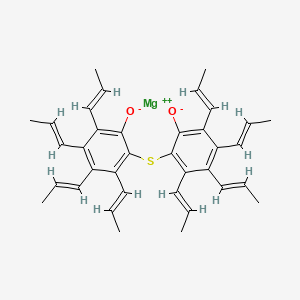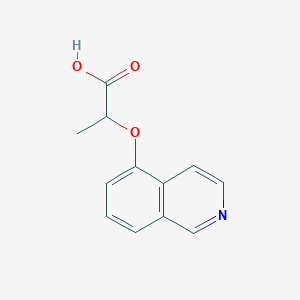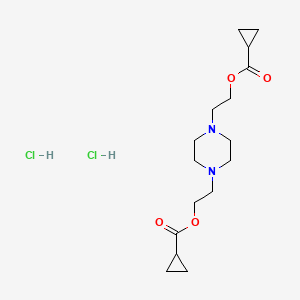
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclopropylcarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a key reagent . The reaction conditions include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the ethanol group is replaced by other functional groups.
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds share a similar piperazine core and are used in medicinal chemistry.
Piperazine-containing drugs: Such as trimetazidine, ranolazine, and aripiprazole, which also feature the piperazine ring and have various therapeutic applications.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride is unique due to its specific substitution pattern and the presence of dicyclopropylcarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66944-65-8 |
|---|---|
Molecular Formula |
C16H28Cl2N2O4 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[4-[2-(cyclopropanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopropanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C16H26N2O4.2ClH/c19-15(13-1-2-13)21-11-9-17-5-7-18(8-6-17)10-12-22-16(20)14-3-4-14;;/h13-14H,1-12H2;2*1H |
InChI Key |
SOKQUURHUMUOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OCCN2CCN(CC2)CCOC(=O)C3CC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
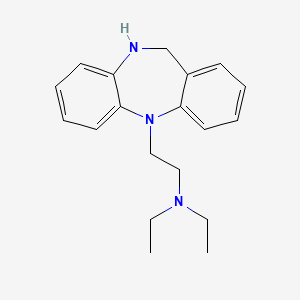
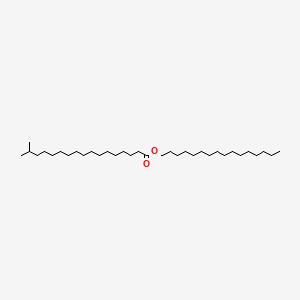
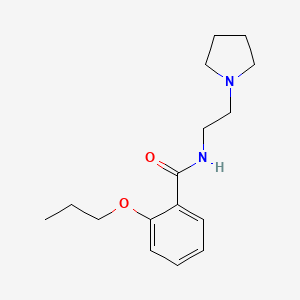
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
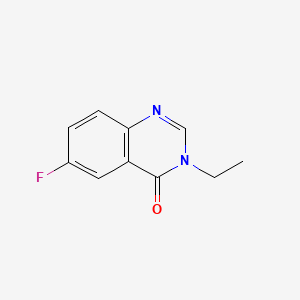
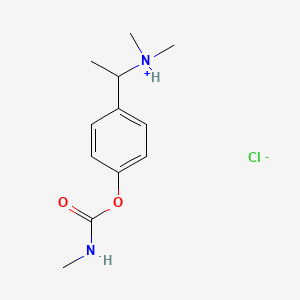
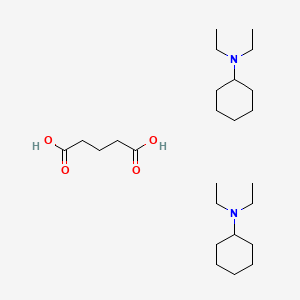
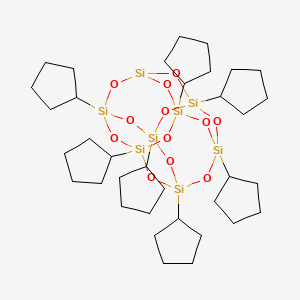
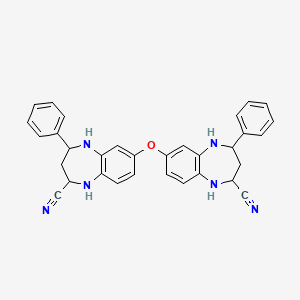
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
